Product packaging for hexahydro-1H-cyclopenta[c]thiophen-5-one(Cat. No.:CAS No. 1508068-71-0)

hexahydro-1H-cyclopenta[c]thiophen-5-one

Cat. No.: B2940086
CAS No.: 1508068-71-0
M. Wt: 142.22
InChI Key: WGUHSXWRJNEGPK-UHFFFAOYSA-N
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Description

Significance of Bridged and Fused Heterocyclic Systems in Modern Synthetic Chemistry

Bridged and fused heterocyclic systems are cornerstone structures in contemporary organic and medicinal chemistry. These three-dimensional arrangements, where two rings share two or more atoms, introduce conformational rigidity and specific spatial orientations of functional groups. This structural pre-organization is highly advantageous for targeted molecular recognition, making these scaffolds prevalent in pharmaceuticals and natural products. The fusion of a thiophene (B33073) ring with a cyclopentanone (B42830), as seen in hexahydro-1H-cyclopenta[c]thiophen-5-one, creates a compact and structurally defined core that is of significant interest for the development of new synthetic methodologies and the construction of complex molecular targets.

Contextualization of this compound within Contemporary Organic Synthesis Landscapes

This compound is a fused bicyclic system where a tetrahydrothiophene (B86538) ring is fused to a cyclopentanone ring. While specific research on this exact molecule is not extensively documented in mainstream chemical literature, its structural components are of immense importance in organic synthesis. The thienocyclopentanone core is a key feature in various biologically active molecules. The synthesis of such fused systems presents a notable challenge, requiring strategic bond formations to construct the bicyclic framework with desired stereochemistry. Plausible synthetic strategies for this compound would likely involve the intramolecular cyclization of a thiophene derivative bearing a suitable side chain, or the construction of the thiophene ring onto a pre-existing cyclopentane (B165970) derivative.

Overview of Prior Methodological Advancements in Thiophene and Cyclopentanone Derivative Synthesis

The synthesis of the constituent rings of this compound, namely thiophene and cyclopentanone, has been the subject of extensive research, leading to a host of powerful synthetic methods.

Thiophene Synthesis:

Historically, the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, has been a fundamental approach. wikipedia.orgorganic-chemistry.org Another classical and highly versatile method is the Gewald aminothiophene synthesis. This multicomponent reaction combines a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgarkat-usa.org These aminothiophenes can then be further modified, making the Gewald reaction a powerful tool for generating diverse thiophene precursors. researchgate.net More recent advancements have focused on transition-metal-catalyzed cross-coupling reactions to construct the thiophene ring with high regioselectivity.

Thiophene Synthesis Method Reactants Key Features
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Sulfurizing agentForms substituted thiophenes.
Gewald SynthesisKetone/Aldehyde, Active methylene nitrile, SulfurMulticomponent reaction, produces 2-aminothiophenes.
Fiesselmann SynthesisThio-diglycolic acid derivativesVersatile for various substitution patterns.
Hinsberg Synthesis1,2-Dicarbonyl compound, Thiodiacetate esterForms 3,4-dicarboxy-substituted thiophenes.

Cyclopentanone Synthesis:

The construction of the cyclopentanone ring is also well-established in organic synthesis. The Robinson annulation is a classic and powerful method for forming a six-membered ring, but variations of this strategy can be adapted for five-membered ring synthesis. wikipedia.orgmasterorganicchemistry.comchemistnotes.com It typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. organic-chemistry.org More modern approaches include transition-metal-catalyzed cyclization reactions and ring-closing metathesis, which offer high levels of control over stereochemistry and functional group tolerance. Intramolecular aldol or Dieckmann condensations are also key strategies for the formation of five-membered rings.

Cyclopentanone Synthesis Method Reactants Key Features
Robinson Annulation (modified)α,β-Unsaturated ketone, EnolateForms a new ring via Michael addition and aldol condensation.
Dieckmann CondensationDiesterIntramolecular cyclization to form a β-keto ester.
Nazarov CyclizationDivinyl ketoneElectrocyclic ring closure to form a cyclopentenone.
Pauson-Khand ReactionAlkyne, Alkene, Carbon monoxide[2+2+1] cycloaddition to form a cyclopentenone.

The synthesis of the fused this compound would likely leverage advancements in both thiophene and cyclopentanone chemistry, potentially through a strategy that builds one ring onto the other in a sequential or convergent manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10OS B2940086 hexahydro-1H-cyclopenta[c]thiophen-5-one CAS No. 1508068-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUHSXWRJNEGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexahydro 1h Cyclopenta C Thiophen 5 One and Analogous Ring Systems

Retrosynthetic Analysis of the Hexahydro-1H-cyclopenta[c]thiophen-5-one Core Structure

A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection points. The core structure is a fused bicyclic system, specifically a thiophene (B33073) ring fused to a cyclopentanone (B42830) ring, creating a bicyclo[3.3.0]octane framework. The primary disconnections can be made at the C-S bonds of the thiophene ring or at the C-C bonds forming the cyclopentanone ring.

Strategy A: Thiophene Annulation This approach involves disconnecting the thiophene ring from a pre-existing cyclopentane (B165970) or cyclopentanone precursor. This leads to precursors such as a disubstituted cyclopentane bearing functional groups suitable for thiophene ring closure. For example, a 1,2-disubstituted cyclopentane with mercapto and carbonyl functionalities, or related synthons, could be cyclized to form the thiophene ring.

Strategy B: Cyclopentanone Annulation Alternatively, the cyclopentanone ring can be disconnected. This strategy begins with a thiophene derivative and builds the cyclopentanone ring onto it. This might involve an intramolecular cyclization of a thiophene bearing a suitable side chain, such as a carboxylic acid or an ester, which can undergo reactions like Friedel-Crafts acylation or Dieckmann condensation.

A logical retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compound
Figure 1: General retrosynthetic strategies for this compound.

These strategies guide the selection of specific synthetic methodologies, which are detailed in the subsequent sections.

Approaches to the Thiophene Ring Formation within Fused Carbocyclic Systems

The construction of a thiophene ring onto an existing carbocyclic framework is a common strategy for synthesizing fused heterocyclic systems. Several powerful annulation reactions are available for this purpose.

Gewald-type Reactions and Related Annulation Methodologies for Thiophenes

The Gewald reaction is a versatile and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) nitrile) in the presence of elemental sulfur and a base. wikipedia.org The reaction mechanism proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

For the synthesis of the target system, a cyclic ketone like cyclopentanone can be used as the starting carbonyl compound. umich.edu This approach would lead to a tetrahydrobenzothiophene derivative, which could then be further modified. The use of cyclic ketones in the Gewald reaction is a well-established method for creating fused thiophene systems. umich.edu

Table 1: Examples of Gewald Reaction with Cyclic Ketones

Carbonyl Compound Active Methylene Compound Product Type Reference
Cyclohexanone Ethyl cyanoacetate 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene
Cyclopentanone Malononitrile 2-Amino-4,5-dihydrocyclopenta[b]thiophene-3-carbonitrile umich.edu

This table is interactive. Click on the headers to sort.

Intramolecular Cyclization Strategies for Thiophene Ring Construction

Intramolecular cyclization provides a powerful route to fused thiophenes by forming one or both C-S bonds in a single molecule. A common strategy involves the cyclization of a substrate containing a thiol group and a suitable electrophilic center. For instance, vinylidenecyclopropanes (VDCPs) bearing a free thiol group can undergo intramolecular nucleophilic attack, induced by reagents like N-iodosuccinimide (NIS), to afford thiophene derivatives after rearrangement. nih.gov

Another approach is the cyclization of functionalized alkynes. Substrates containing a thioether or thioester group can act as intramolecular nucleophiles in iodocyclization processes, leading to the formation of dihydrothiophenes which can then be oxidized to the aromatic thiophene ring.

Suzuki Cross-Coupling Reactions in Thiophene Synthesis

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While it is not typically used to construct the thiophene ring itself, it is invaluable for synthesizing complex thiophene-containing precursors. This palladium-catalyzed reaction couples an organoboron compound (like a thiophene boronic acid) with a halide or triflate.

In the context of synthesizing fused systems, the Suzuki reaction can be used to:

Introduce side chains onto a thiophene ring that can later participate in an intramolecular cyclization to form an adjacent ring.

Build complex aryl- or vinyl-substituted thiophenes that serve as substrates for other annulation reactions.

The reaction is known for its mild conditions and high tolerance of various functional groups, making it a strategic tool in multi-step syntheses.

Strategies for Cyclopentanone Ring Annulation and Functionalization

The formation of a five-membered carbocyclic ring fused to another ring system is a common structural motif in natural products and complex molecules. Various cyclization and annulation strategies have been developed to construct these systems efficiently.

Cyclization Reactions for Cyclopentanone Ring Formation in Bicyclic Systems

Several powerful reactions are employed to construct cyclopentanone or cyclopentenone rings in a fused bicyclic context.

Pauson-Khand Reaction (PKR): This is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgrsc.orgorganicreactions.org The intramolecular version of the PKR is particularly powerful for creating fused bicyclic systems, including 5,5-fused rings. wikipedia.orglibretexts.org Starting with an enyne tethered to a thiophene core would be a direct route to a cyclopenta[c]thiophen-5-one precursor.

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. organic-chemistry.orgwikipedia.org This method can be used to form fused ring systems if the divinyl ketone is part of a larger ring or has appropriate tethers. Innovations in this reaction have expanded its scope beyond simple divinyl ketones to include various other pentadienyl cation precursors. nih.gov

Transannular Cyclization: This strategy involves forming a bond across a medium-sized ring (e.g., an eight-membered ring) to create a bicyclic system. For the target molecule's bicyclo[3.3.0]octane core, a transannular cyclization of a substituted cyclooctene (B146475) or cyclooctanone (B32682) derivative is a highly effective approach. nih.gov Samarium(II) iodide-mediated ketone-olefin coupling is a notable example of a reaction used to effect such transformations with high yield and diastereoselectivity. nih.gov This method provides direct access to the saturated carbocyclic framework of the target molecule.

Table 2: Key Cyclization Reactions for Fused Cyclopentanone Synthesis

Reaction Name Key Reactants Product Type Key Features Reference
Pauson-Khand Reaction Alkene, Alkyne, CO Cyclopentenone Metal-catalyzed [2+2+1] cycloaddition; powerful for intramolecular cyclizations. wikipedia.org
Nazarov Cyclization Divinyl Ketone Cyclopentenone Acid-catalyzed 4π-electrocyclization of a pentadienyl cation. organic-chemistry.orgwikipedia.org

This table is interactive. Click on the headers to sort.

Tandem and Domino Reaction Sequences for Fused Cyclopenta[c]thiophenone Frameworks

The synthesis of complex fused heterocyclic systems such as this compound is increasingly reliant on tandem or domino reactions. These processes, in which multiple bond-forming events occur under the same reaction conditions without the isolation of intermediates, offer significant advantages in terms of atom and step economy. epfl.ch Such strategies are powerful for constructing fused ring systems and can generate multiple stereocenters in a single operation. epfl.ch

A common approach involves a sequence of reactions such as condensation followed by cyclization. For instance, a K2CO3-promoted domino reaction has been developed for the synthesis of benzothiophene (B83047) fused pyranones, which proceeds through a C–S bond cleavage followed by two condensation steps. rsc.org While not a direct synthesis of the target molecule, this methodology highlights the potential for domino sequences in building thiophene-fused frameworks. The synthesis of thiophenes through ring-forming multicomponent reactions is a well-established field, providing a foundation for developing specific pathways to cyclopenta[c]thiophenone systems. nih.gov

One conceptual domino strategy for the this compound core could involve an initial Michael addition of a sulfur-containing nucleophile to a cyclopentenone precursor, followed by an intramolecular aldol (B89426) condensation or a similar cyclization event. The efficiency of such a process lies in its ability to rapidly assemble the bicyclic core from relatively simple acyclic or monocyclic starting materials.

Molecular Condensation Reactions in Cyclopentanone-Fused Systems

Molecular condensation reactions, particularly aldol-type condensations, are fundamental to the construction of carbon-carbon bonds and the formation of carbocyclic structures fused to other rings. researchgate.net The self-condensation of cyclopentanone or its cross-condensation with other carbonyl compounds is a key strategy for elongating carbon chains and creating fused ring systems. d-nb.infoconfex.com These reactions are typically catalyzed by acids or bases. researchgate.net

In the context of this compound, an intramolecular aldol condensation of a suitable dicarbonyl precursor containing a thioether linkage is a plausible synthetic route. Alternatively, an intermolecular condensation between a cyclopentanone derivative and a sulfur-containing reactant can be envisioned. For example, the cross-aldol condensation of cyclopentanone with valeraldehyde (B50692) has been studied over various heterogeneous catalysts, leading to the formation of 2-pentylidenecyclopentanone after dehydration. d-nb.info A similar strategy, employing a sulfur-containing aldehyde or ketone, could provide a precursor that can be subsequently cyclized to form the thiophene ring.

The choice of catalyst (acidic, basic, or acid-base amphoteric) is crucial as it influences reaction rates and selectivity between desired cross-condensation products and undesired self-condensation byproducts. researchgate.netconfex.com For instance, in the condensation of cyclopentanone and acetone, basic supports tend to favor the self-condensation of cyclopentanone, whereas acidic supports yield product ratios that more closely follow the feed ratio of the reactants. confex.com

Below is a table summarizing catalyst types used in cyclopentanone condensation reactions.

Catalyst TypeExampleApplicationReference
Basic (Homogeneous)Sodium Hydroxide (NaOH)Conventional aldol condensation d-nb.info
Basic (Heterogeneous)MgO, CaO, Mg-Al HydrotalciteCross-condensation of furfural (B47365) and cyclopentanone researchgate.net
Acidic (Heterogeneous)Amberlyst 36, Faujasite HY30Condensation of cyclopentanone and acetone confex.com
Acid-Base AmphotericNbOPO4Selective conversion of cyclohexanone researchgate.net

Stereoselective Synthetic Pathways to this compound and its Stereoisomers

Chiral Auxiliary and Asymmetric Catalysis Applications in Thienocyclopentanone Synthesis

Achieving stereocontrol in the synthesis of this compound, which contains multiple stereocenters, necessitates the use of asymmetric synthesis strategies. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is highly reliable, and the auxiliary can often be recovered for reuse. wikipedia.orgyork.ac.uk

Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and their sulfur analogs, 1,3-thiazolidine-2-thiones. scielo.org.mxspringerprofessional.de These auxiliaries have proven effective in controlling stereochemistry in aldol reactions, alkylations, and Michael additions. scielo.org.mxspringerprofessional.de For the synthesis of a thienocyclopentanone, a chiral auxiliary could be attached to a cyclopentanone precursor to guide the diastereoselective formation of a new stereocenter during an alkylation or condensation step that builds part of the thiophene ring. Sulfur-based chiral auxiliaries are particularly relevant, as they have demonstrated superior performance in many cases and are easily prepared and removed. scielo.org.mx

Asymmetric catalysis offers an alternative approach, where a small amount of a chiral catalyst creates a chiral product from an achiral substrate without being incorporated into the final molecule. scielo.org.mx This method is often more atom-economical. For the synthesis of the target molecule, a chiral catalyst could be employed in a key ring-forming step, such as an asymmetric annulation or cyclization, to establish the desired stereochemistry.

Diastereoselective Control in Ring-Closing and Annulation Reactions

Diastereoselective control during the formation of the bicyclic framework is critical for synthesizing a single stereoisomer of this compound. Annulation reactions, which involve the formation of a ring onto an existing structure, are powerful tools for this purpose. Palladium-catalyzed annulation reactions, for example, have been used to synthesize substituted cyclopentenes with high yields and diastereoselectivity. organic-chemistry.org A proposed mechanism for such a reaction involves the conjugate addition of a nucleophilic propargylpalladium complex, followed by carbopalladation and protodepalladation. organic-chemistry.org Adapting this methodology to sulfur-containing substrates could provide a diastereoselective route to the cyclopenta[c]thiophene (B1259328) core.

Domino reactions, such as Michael-aldol sequences, are also highly effective for assembling carbocyclic scaffolds with excellent diastereoselectivity. nih.gov The stereochemical outcome in these reactions can be governed by factors such as the catalyst and the reaction conditions, which influence the transition state of the key cyclization step. nih.gov

Furthermore, cascade cyclizations like the Prins reaction have been employed to stereoselectively synthesize related fused heterocyclic systems, such as hexahydro-1H-thiopyrano[3,4-c]quinolines. In this case, the reaction of (E)-5-(arylamino)pent-3-en-1-thiols with aldehydes in the presence of a Lewis acid affords trans-fused products with high selectivity. nih.gov This demonstrates the potential of cascade reactions to control the relative stereochemistry of multiple centers during the formation of fused sulfur-containing heterocycles.

The following table presents examples of diastereoselective annulation and cyclization reactions.

Reaction TypeCatalyst/ReagentKey FeaturesResulting Core StructureReference
Palladium-Catalyzed AnnulationPalladium catalyst with phosphoramidite (B1245037) ligandsHigh yields and diastereoselectivitySubstituted cyclopentenes organic-chemistry.org
Michael-Aldol DominoOrganocatalyst (e.g., base-catalyzed)Forms multiple contiguous stereocentersPolyfunctional cyclohexanones nih.gov
[3+2] AnnulationPlanar chiral phosphine–phenol catalystHigh regio-, diastereo-, and enantioselectivityCyclopentene-fused spirooxindoles rsc.org
Prins Cascade CyclizationBF3·OEt2 (Lewis acid)Forms trans-fused products selectivelyHexahydro-1H-thiopyrano[3,4-c]quinolines nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Reaction Intermediates in Cyclization Processes

Understanding the reaction mechanism and identifying key intermediates are crucial for optimizing synthetic routes and controlling stereoselectivity. In the formation of the this compound framework, the cyclization step to form the thiophene ring is of paramount importance.

Mechanistic studies of analogous cyclization reactions provide valuable insights. For example, in the formation of thiazolidine (B150603) from aldehydes and cysteamine, it has been proposed that buffer components can stabilize a primary carbocation intermediate, facilitating the nucleophilic attack by the amino group to complete the cyclization. researchwithrutgers.com A similar mechanism can be conceived for the formation of the saturated thiophene ring, where an appropriate precursor undergoes an intramolecular cyclization, potentially proceeding through a transient carbocation or a concerted transition state.

In palladium-catalyzed annulation reactions to form cyclopentenes, the proposed mechanism initiates with transmetalation to form a propargylpalladium complex. organic-chemistry.org This intermediate then undergoes a series of steps including conjugate attack and carbopalladation, which dictate the final structure and stereochemistry of the product. organic-chemistry.org The elucidation of such intermediates relies on a combination of experimental evidence and computational studies, such as Density Functional Theory (DFT) calculations. rsc.org

Photocyclization reactions offer another route to fused thiophene systems. The mechanism for the formation of phenanthro[9,10-c]thiophenes is suggested to be a photochemically allowed, conrotatory [(4n+2)π] process, which is followed by the elimination of HCl. nih.gov Investigating the intermediates and transition states in the specific cyclization leading to the this compound core would be essential for rational design of more efficient and selective synthetic pathways.

Transition State Analysis of Annulation and Ring-Forming Reactions

The synthesis of bicyclic systems such as this compound involves complex annulation and ring-forming reactions. Understanding the transition states of these reactions is crucial for controlling stereochemistry and optimizing reaction conditions. While direct transition state analysis for the synthesis of this compound is not extensively documented in the literature, valuable insights can be drawn from computational and experimental studies of analogous ring systems. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the intricate mechanisms and energetic profiles of these cyclization reactions. e3s-conferences.orgnih.gov

Transition states represent the highest energy point along a reaction coordinate, and their structures cannot be directly observed but can be inferred from the structures of starting materials, intermediates, and products. e3s-conferences.org The analysis of these transient structures, often through computational modeling, provides a deeper understanding of the reaction's feasibility, selectivity, and kinetics. e3s-conferences.org For the formation of fused heterocyclic systems, several key synthetic strategies can be considered, each with its unique transition state characteristics.

One plausible approach for the construction of the cyclopentanone moiety fused to a thiophene ring is a variation of the Nazarov cyclization. The classical Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.org The key step is the formation of a pentadienyl cation, which undergoes a conrotatory electrocyclization. wikipedia.orgyoutube.com Computational studies on Nazarov cyclizations, often employing DFT methods, have been used to analyze the transition state of this electrocyclization step. nih.gov These studies help in predicting the stereochemical outcome, which is determined by the specific conrotatory motion of the substituents on the vinyl groups. nih.gov

For the formation of the thiophene ring, the Paal-Knorr synthesis is a fundamental method, involving the reaction of a 1,4-dicarbonyl compound with a sulfur source. organic-chemistry.orgwikipedia.orgrroij.com The mechanism, while not fully elucidated in all cases, is thought to proceed through the formation of a thioketone intermediate, followed by cyclization and dehydration. wikipedia.org DFT studies on related Paal-Knorr syntheses have helped to understand the nature of the intermediates and transition states. rgmcet.edu.in For instance, in the synthesis of pyrroles (an analogous reaction), DFT calculations have shown that the cyclization of a hemiaminal intermediate is the rate-determining step. rgmcet.edu.in A similar approach could be applied to model the transition state of the thiophene ring formation, providing insights into the energy barriers and the role of the sulfurizing agent.

Another potential synthetic route involves a [3+2] cycloaddition reaction to form the thiophene ring. mdpi.comresearchgate.net In these reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. Transition state analysis of such cycloadditions using DFT can reveal whether the reaction proceeds via a concerted or stepwise mechanism and can predict the regioselectivity of the addition. mdpi.com The geometries of the transition states, including the lengths of the forming bonds, are critical in determining the reaction pathway. mdpi.com

The table below summarizes hypothetical transition state data for key bond-forming events in analogous reactions that could be employed in the synthesis of a this compound framework, based on computational studies of similar systems.

Reaction Type Key Bond Formation Calculated Activation Energy (kcal/mol) Transition State Bond Length (Å)
Nazarov-type CyclizationC1-C4 electrocyclization15 - 25C1-C4: 2.1 - 2.3
Paal-Knorr Thiophene SynthesisIntramolecular C-S bond formation20 - 30C-S: 2.2 - 2.5
[3+2] Annulation for ThiopheneC-S bond formation10 - 20C-S: 2.0 - 2.4

This table presents representative data from computational studies on analogous reaction types and is intended for illustrative purposes.

Detailed research findings from computational studies on related bicyclic systems have demonstrated that factors such as steric hindrance and electronic effects of substituents can significantly influence the energy of the transition state, thereby affecting the reaction rate and selectivity. acs.org For example, in the rearrangement of a diazabicyclo[3.2.1]octane skeleton, DFT calculations revealed that the preferred reaction pathway proceeded through a transition state that required less structural distortion. acs.org This highlights the power of transition state analysis in rationalizing and predicting the outcomes of complex ring-forming reactions.

Chemical Transformations and Derivatization of Hexahydro 1h Cyclopenta C Thiophen 5 One

Carbonyl Reactivity and Functional Group Interconversions at the Ketone Moiety

The ketone functional group in hexahydro-1H-cyclopenta[c]thiophen-5-one is a key site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions. These reactions allow for the introduction of new functional groups and the creation of chiral centers, significantly expanding the molecular diversity accessible from this scaffold.

Reductions and Oxidations of the Ketone

The reduction of the ketone in cyclopenta[c]thiophene (B1259328) derivatives to the corresponding alcohol, hexahydro-1H-cyclopenta[c]thiophen-5-ol, can be achieved using standard reducing agents. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of diastereomeric alcohols depending on the facial selectivity of the hydride attack on the carbonyl carbon. The choice of reducing agent and reaction conditions can influence this selectivity.

While specific studies on the oxidation of this compound are not extensively documented in readily available literature, a potential transformation is the Baeyer-Villiger oxidation. This reaction would involve the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. The regioselectivity of this oxidation would be of interest, with the oxygen atom potentially inserting on either side of the carbonyl, leading to two possible lactone products.

Nucleophilic Additions and Condensation Reactions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. One documented example involves the reaction of a related compound, 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophen-5-one, with alkyl Grignard reagents. This reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone, followed by dehydration, to yield 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes. This demonstrates a viable method for carbon-carbon bond formation at the C5 position.

Other common nucleophilic addition and condensation reactions that could be applied to this compound include:

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would convert the ketone into an exocyclic double bond, leading to the formation of 5-methylene-hexahydro-1H-cyclopenta[c]thiophene or its substituted derivatives. The Horner-Wadsworth-Emmons reaction, in particular, often provides excellent control over the stereochemistry of the resulting alkene.

Aldol (B89426) Condensation: Reaction with another enolizable carbonyl compound under basic or acidic conditions could lead to the formation of α,β-unsaturated ketone derivatives, extending the carbon framework of the molecule.

Transformations Involving the Thiophene (B33073) Heterocycle

The saturated nature of the thiophene ring in this compound means it does not undergo the typical electrophilic aromatic substitution reactions characteristic of thiophene itself. However, transformations involving the sulfur atom or C-H bonds adjacent to the sulfur are conceivable.

Electrophilic Aromatic Substitution Strategies on the Thiophene Ring

Direct electrophilic aromatic substitution on the saturated thiophene ring is not feasible. To achieve functionalization of the thiophene portion of the molecule through such pathways, an initial dehydrogenation to the aromatic 4,6-dihydro-1H-cyclopenta[c]thiophene would be necessary. Once aromatized, this derivative would be expected to undergo electrophilic substitution reactions typical of thiophenes, such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these substitutions would be influenced by the directing effects of the fused cyclopentene (B43876) ring.

Metal-Catalyzed Cross-Coupling Reactions at Thiophene Positions

Similar to electrophilic substitution, metal-catalyzed cross-coupling reactions such as Suzuki or Heck reactions generally require an aromatic or vinylic halide or triflate. Therefore, to apply these powerful C-C bond-forming methodologies to the thiophene ring of this compound, prior functionalization would be necessary. This could involve dehydrogenation followed by halogenation of the resulting aromatic thiophene ring. The resulting halo-derivative could then serve as a substrate for various palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or other organic moieties.

Stereochemical Control in Subsequent Derivatizations

The fused bicyclic structure of this compound possesses inherent stereochemical features that can influence the outcome of subsequent derivatizations. The relative stereochemistry of the bridgehead hydrogens and any substituents introduced can be controlled or influenced by the reaction conditions and the nature of the reagents used.

For instance, in the reduction of the ketone, the approach of the reducing agent can be directed by the existing stereochemistry of the ring fusion, potentially leading to a preference for one diastereomeric alcohol. Similarly, in nucleophilic additions to the carbonyl, the facial selectivity of the attack can be influenced by steric hindrance imposed by the bicyclic framework. The development of asymmetric methods for the synthesis and derivatization of this scaffold would be crucial for accessing enantiomerically pure compounds, which is often a requirement for biological applications.

Utilization of this compound as a Synthetic Building Block

This compound, a bicyclic scaffold containing a fused thiophene and cyclopentanone (B42830) ring system, holds significant potential as a versatile building block in organic synthesis. Its unique structural and electronic properties, arising from the juxtaposition of the sulfur-containing heterocycle and the carbonyl functionality, offer a range of opportunities for the construction of more complex molecular architectures. This section explores the utility of this compound in the synthesis of polycyclic and spirocyclic frameworks, as well as its role as a precursor for intricate molecular designs.

Construction of Polycyclic and Spirocyclic Frameworks

The inherent reactivity of the ketone moiety in this compound provides a convenient handle for the annulation of additional rings, leading to the formation of diverse polycyclic systems. Methodologies such as aldol condensation, Robinson annulation, and various cycloaddition reactions can be envisioned to construct carbocyclic and heterocyclic rings fused to the initial bicyclic core. For instance, reaction with α,β-unsaturated ketones under basic conditions could initiate a cascade of reactions to form a new six-membered ring, resulting in a tricyclic thiophene-containing scaffold.

The synthesis of spirocyclic compounds, characterized by two rings sharing a single atom, can also be approached using this compound. The carbonyl group is a key functional group for the formation of spirocycles. For example, reaction with 1,2-diols or 1,2-dithiols under acidic conditions can lead to the formation of spiroketals or spirothioketals, respectively. Furthermore, multi-component reactions involving this ketone could provide a direct route to complex spirocyclic systems containing multiple stereocenters. While specific examples utilizing this compound are not extensively documented, the principles of spirocyclization are well-established for a variety of cyclic ketones.

Below is a table summarizing potential reactions for the construction of polycyclic and spirocyclic frameworks starting from this compound, based on general organic synthesis principles.

Reaction TypeReagents and ConditionsResulting Framework
Robinson AnnulationMethyl vinyl ketone, BasePolycyclic (Tricyclic)
Aldol CondensationAromatic aldehydes, Acid or BaseFused Polycyclic System
Knoevenagel CondensationActive methylene (B1212753) compounds, BaseFunctionalized Polycyclic System
SpiroketalizationEthylene glycol, Acid catalystSpirocyclic (Spiroketal)
Wittig Reaction followed by CyclizationPhosphonium ylides with pendant reactive groupsComplex Polycyclic Systems

Precursor for Complex Molecular Architectures

Beyond the direct construction of fused and spirocyclic systems, this compound can serve as a valuable precursor for more elaborate and complex molecular architectures. The thiophene ring, even in its saturated form, offers latent functionality that can be revealed through subsequent chemical transformations. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can modulate the reactivity of the adjacent cyclopentanone ring and introduce new reactive sites.

Furthermore, the carbonyl group can be transformed into a variety of other functional groups, paving the way for diverse synthetic pathways. Reduction to the corresponding alcohol, followed by elimination, could introduce a double bond, providing a handle for further functionalization through reactions such as epoxidation, dihydroxylation, or cycloadditions. Grignard reactions or similar nucleophilic additions to the carbonyl can introduce new carbon substituents, which can then be elaborated into more complex side chains or used as anchor points for the construction of larger molecular assemblies.

The strategic combination of reactions at both the ketone and the thiophene moieties allows for a high degree of molecular diversity to be generated from this single building block. The table below outlines several potential transformations of this compound to generate precursors for complex molecules.

TransformationReagents and ConditionsResulting Functional GroupPotential for Further Synthesis
Baeyer-Villiger OxidationPeroxy acids (e.g., m-CPBA)LactonePrecursor for polyesters, hydroxy acids
Wittig ReactionPhosphonium ylidesExocyclic double bondSubstrate for metathesis, polymerization
Reductive AminationAmines, Reducing agent (e.g., NaBH3CN)AmineBuilding block for alkaloids, pharmaceuticals
Grignard ReactionOrganomagnesium halidesTertiary alcoholIntroduction of complex carbon frameworks
Enolate Formation and AlkylationBase (e.g., LDA), Alkyl halidesα-Alkylated ketoneConstruction of substituted ring systems

Advanced Spectroscopic Analysis Methodologies for Structural and Electronic Elucidation of Hexahydro 1h Cyclopenta C Thiophen 5 One

Vibrational Spectroscopy:This section aimed to explore infrared (IR) or Raman spectroscopy data to identify the characteristic vibrational frequencies of the functional groups present, particularly the carbonyl group, and to gain insights into the molecule's conformational properties.

However, the execution of this comprehensive search strategy did not yield any specific experimental spectra, data tables of chemical shifts and coupling constants, mass-to-charge ratios of fragments, or vibrational frequencies for hexahydro-1H-cyclopenta[c]thiophen-5-one. While information on related thiophene (B33073) and cyclopentanone (B42830) derivatives exists, a direct and detailed spectroscopic characterization of the title compound is absent from the reviewed sources.

This absence of data prevents the creation of the detailed analytical report as outlined. The scientific community has yet to publish a formal study containing the requisite spectroscopic characterization of this compound that would allow for a thorough discussion and presentation of its analytical methodologies and findings. Therefore, the data tables and detailed research findings requested cannot be generated at this time.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucdavis.edunih.gov For this compound, the FT-IR spectrum is dominated by vibrations characteristic of its constituent parts: the saturated carbocyclic ring, the thiophene ring, and the ketone functional group.

The most prominent and diagnostic absorption band is due to the carbonyl (C=O) group stretching vibration. In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org However, the fusion of the cyclopentane (B165970) ring to the thiophene ring introduces ring strain, which is known to shift the C=O stretching frequency to a higher wavenumber. Therefore, for this bicyclic ketone, the C=O stretch is anticipated in the region of 1740-1750 cm⁻¹.

The aliphatic carbon-hydrogen (C-H) bonds of the cyclopentane and tetrahydrothiophene (B86538) rings give rise to stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org Additionally, C-H bending (scissoring and rocking) vibrations are expected in the fingerprint region, typically between 1470-1350 cm⁻¹. The carbon-sulfur (C-S) bond stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table: Predicted FT-IR Vibrational Frequencies
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C=O StretchKetone1740 - 1750Strong, Sharp
C-H StretchAlkane (cyclic)2850 - 3000Medium to Strong
C-H BendAlkane (cyclic)1350 - 1470Variable
C-S StretchThioether600 - 800Weak to Medium

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as an excellent complement to FT-IR, as it measures the inelastic scattering of monochromatic light resulting from molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the symmetric vibrations of the carbon-sulfur and carbon-carbon bonds in the bicyclic framework are expected to be particularly Raman-active. The C-S stretching mode, which is often weak in the IR spectrum, typically gives a more distinct signal in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. The C-C skeletal vibrations of the rings will also produce characteristic bands in the fingerprint region.

The carbonyl (C=O) stretch, while strong in the IR, will also be present in the Raman spectrum but may be of lower relative intensity. Conversely, the symmetric C-H stretching and bending vibrations of the aliphatic rings are expected to be clearly observable. researchgate.net The complementary nature of these two techniques allows for a more complete vibrational assignment and structural confirmation. researchgate.net

Interactive Table: Predicted Raman Shifts
Vibrational ModeFunctional GroupPredicted Shift (cm⁻¹)Expected Intensity
C-S StretchThioether600 - 800Medium
C-C Skeletal StretchRing Framework800 - 1200Medium to Strong
C-H StretchAlkane (cyclic)2850 - 3000Strong
C=O StretchKetone1740 - 1750Medium to Weak

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. priyamstudycentre.com The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the primary chromophores are the carbonyl group (C=O) and the sulfur atom of the thioether.

The most significant electronic transition for this molecule is the n → π* (n-to-pi-star) transition associated with the carbonyl group. pharmatutor.org This transition involves the excitation of a non-bonding electron (from an n-orbital on the oxygen atom) to an anti-bonding π* orbital. For saturated aliphatic ketones, this transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε) at a relatively long wavelength (λmax), typically around 280-300 nm. priyamstudycentre.comslideshare.net

The thioether moiety also possesses non-bonding electrons on the sulfur atom. These can undergo n → σ* (n-to-sigma-star) transitions, which typically occur at shorter wavelengths, in the far UV region (around 200-220 nm). A much stronger π → π* transition for the carbonyl group is expected at even shorter wavelengths, generally below 200 nm. googleapis.com

Interactive Table: Predicted Electronic Transitions
Electronic TransitionChromophorePredicted λmax (nm)Expected Molar Absorptivity (ε)
n → πCarbonyl (C=O)280 - 300Low (< 100)
n → σThioether (C-S-C)200 - 220Medium
π → π*Carbonyl (C=O)< 200High (> 1000)

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnumberanalytics.com This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular crystal lattice. azolifesciences.com By analyzing the diffraction pattern, a detailed electron density map can be constructed, from which the exact positions of atoms can be determined. youtube.com

While specific crystallographic data for this compound is not publicly available as of this writing, the application of this technique would yield invaluable structural information. X-ray crystallography would provide unambiguous confirmation of the molecule's connectivity and stereochemistry.

Key structural parameters that would be determined include:

Precise Bond Lengths: The exact lengths of all bonds (C=O, C-S, C-C, C-H).

Bond Angles: The angles between all bonded atoms, defining the geometry of the fused ring system.

Torsional Angles: These angles describe the conformation of the cyclopentanone and tetrahydrothiophene rings (e.g., envelope, twist conformations).

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

This level of detail is crucial for understanding intermolecular interactions in the solid state and for validating computational models of the molecule's structure.

Interactive Table: Crystallographic Parameters (Hypothetical Data)
ParameterDescriptionValue
Crystal SystemThe crystal family (e.g., Monoclinic, Orthorhombic).To be determined
Space GroupThe symmetry group of the crystal.To be determined
a, b, c (Å)The lengths of the unit cell axes.To be determined
α, β, γ (°)The angles of the unit cell.To be determined
ZThe number of molecules per unit cell.To be determined
C=O Bond Length (Å)The measured length of the carbonyl bond.~1.21 (Expected)
C-S Bond Length (Å)The measured length of the carbon-sulfur bonds.~1.82 (Expected)

Computational and Theoretical Studies on Hexahydro 1h Cyclopenta C Thiophen 5 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of a compound. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its structure and energy.

Density Functional Theory (DFT) Approximations and Basis Set Selection

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron problem by focusing on the electron density. The choice of the functional and basis set is crucial for obtaining reliable results.

For a molecule like hexahydro-1H-cyclopenta[c]thiophen-5-one, a common approach would involve using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT. Other functionals like the M06-2X or ωB97X-D are also frequently employed, particularly for systems where dispersion forces are significant.

The basis set determines the mathematical functions used to build the molecular orbitals. For a molecule containing second-row elements like sulfur, polarization and diffuse functions are important for accurately describing the electron distribution. A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set such as cc-pVTZ would be appropriate for reliable geometry optimizations and electronic structure calculations. nih.gov The selection of a suitable basis set is a critical step in ensuring the accuracy of the computed properties. nih.gov

A systematic study could involve optimizing the geometry of this compound with various combinations of functionals and basis sets to assess the consistency of the results. The table below illustrates a potential combination of methods for such a study.

FunctionalBasis SetPurpose
B3LYP6-31G(d)Initial geometry optimization and frequency analysis
B3LYP6-311+G(d,p)Refined geometry and electronic properties
M06-2X6-311+G(d,p)Accounting for dispersion interactions
ωB97X-Dcc-pVTZHigh-accuracy single-point energy calculations

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even higher accuracy, particularly for the electronic structure, ab initio methods can be employed. These methods are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results.

An MP2 calculation with a basis set like cc-pVTZ would offer a more accurate description of electron correlation effects compared to standard DFT functionals. For a definitive understanding of the electronic structure, a Coupled Cluster calculation with single, double, and perturbative triple excitations (CCSD(T)) could be performed, though this would be computationally very expensive for a molecule of this size. These high-level calculations are often used to validate the results obtained from more computationally efficient DFT methods.

Conformational Analysis and Energy Landscapes

The fused ring system of this compound suggests the existence of multiple stable conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Global and Local Minima Identification for Stable Conformations

The cyclopentanone (B42830) and thiophene (B33073) rings can adopt various puckered conformations, such as envelope and twist forms. The fusion of these two rings will lead to a complex potential energy surface with several local minima corresponding to different stable conformers.

A systematic conformational search can be performed using molecular mechanics force fields initially to explore the conformational space broadly. The low-energy conformers identified can then be subjected to geometry optimization at a higher level of theory, such as DFT with the B3LYP/6-311+G(d,p) method. Subsequent frequency calculations are essential to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain their zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Ring Inversion and Pseudorotation Dynamics in the Fused System

The different conformers of this compound can interconvert through processes like ring inversion and pseudorotation. These dynamic processes involve surmounting energy barriers on the potential energy surface.

Computational methods can be used to locate the transition state structures connecting the different minima. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods can be employed to find the transition states. The energy of the transition state relative to the minima provides the activation energy for the conformational change. This information is vital for understanding the flexibility of the molecule and the timescales of its conformational dynamics.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com For this compound, the HOMO is likely to be localized on the sulfur atom due to its lone pairs of electrons, making this region susceptible to electrophilic attack. The LUMO, on the other hand, is expected to be concentrated around the carbonyl group, indicating that this site is prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. DFT calculations can provide quantitative values for the HOMO and LUMO energies and visualize their spatial distributions.

The table below summarizes the expected FMO characteristics and their implications for the reactivity of this compound.

Molecular OrbitalExpected LocalizationImplied Reactivity
HOMOLone pairs of the sulfur atomNucleophilic center, susceptible to electrophiles
LUMOπ* orbital of the carbonyl (C=O) groupElectrophilic center, susceptible to nucleophiles
HOMO-LUMO GapDependent on the specific conformation and level of theoryIndicator of overall chemical reactivity

By performing FMO analysis on the different stable conformers, it is possible to assess how the molecular conformation influences its reactivity. This detailed understanding of the electronic structure and conformational dynamics is essential for predicting the chemical behavior of this compound and for designing potential applications.

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into chemical reactivity, kinetic stability, and the electronic excitation potential. wikipedia.orgresearchgate.net A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. wikipedia.org This analysis is crucial for predicting how a molecule will behave in chemical reactions and its potential applications in materials science, particularly concerning electron transfer properties. materialsciencejournal.orgnih.gov However, specific calculated values for the HOMO-LUMO gap of this compound are not present in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov This visual tool is instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, and for predicting the sites of chemical reactions. nih.govresearchgate.net For this compound, specific MEP maps and the identification of its reactive sites through this method have not been published.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assign spectral features.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using computational methods is a standard procedure for structural elucidation. nih.govresearchgate.net By calculating the magnetic shielding tensors for a proposed structure, theoretical chemical shifts can be determined and compared against experimental spectra. A strong correlation between the calculated and observed shifts provides powerful evidence for the correct structural assignment. mdpi.com This comparative analysis is particularly useful for complex molecules or for distinguishing between stereoisomers. nih.gov No such comparative study detailing theoretical and experimental NMR data for this compound is currently available.

UV-Vis Absorption and Emission Spectrum Simulations (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for simulating ultraviolet-visible (UV-Vis) absorption and emission spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net These simulations help in understanding the electronic structure of a molecule and interpreting its photophysical properties. For this compound, there are no published TD-DFT studies detailing its predicted UV-Vis spectrum.

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. mdpi.comrsc.org By calculating the energies of these species, chemists can determine reaction barriers (activation energies) and the thermodynamic feasibility of different reaction pathways. mdpi.comresearchgate.net This knowledge is critical for optimizing reaction conditions and designing new synthetic routes. The reaction mechanisms and pathways involving this compound have not been the subject of published computational investigations.

Despite a comprehensive search for scholarly articles and research data, no specific computational and theoretical studies focusing on This compound were found. The scientific literature available in the public domain does not appear to contain detailed research findings regarding the transition state characterization, activation energy determination, or reaction coordinate analysis for the key synthetic steps of this particular compound.

Consequently, it is not possible to provide the requested article with the specified detailed computational and theoretical data, including data tables and in-depth research findings for the outlined sections. The inquiry for this specific information did not yield any relevant results, indicating a probable lack of published research in this niche area.

Advanced Methodological Considerations in Research on Hexahydro 1h Cyclopenta C Thiophen 5 One

Applications of Advanced Catalysis in Synthesis and Transformation

Modern catalysis offers powerful tools for constructing the fused bicyclic core of hexahydro-1H-cyclopenta[c]thiophen-5-one with high precision and efficiency. Organocatalysis, biocatalysis, photocatalysis, and electrocatalysis provide novel pathways for bond formation and functional group manipulation, enabling access to complex molecular architectures under mild conditions.

The development of enantiomerically pure compounds is a cornerstone of modern chemistry. Organocatalysis and biocatalysis are at the forefront of asymmetric synthesis, offering complementary strategies for achieving high stereoselectivity. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. nih.gov For the synthesis of chiral thienocyclopentanones, organocatalysts can be employed in key bond-forming reactions, such as Michael additions or aldol (B89426) reactions, to establish stereocenters with high fidelity. For instance, proline and its derivatives are effective catalysts for asymmetric intramolecular cyclizations, a key step in forming the cyclopentanone (B42830) ring.

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. nih.gov Enzymes operate under mild, aqueous conditions, aligning with the principles of green chemistry. For the synthesis of this compound, enzymes like ketoreductases could be used for the enantioselective reduction of a precursor diketone to furnish a chiral hydroxyl group, which can then be further manipulated. Lipases are another class of enzymes that can perform kinetic resolutions of racemic mixtures, providing access to enantiopure intermediates. The synergy between these two fields offers significant potential for developing highly efficient and selective synthetic routes. nih.gov

Table 1: Comparison of Catalytic Approaches for Enantioselective Synthesis

Feature Organocatalysis Biocatalysis (Enzymes)
Catalyst Type Small chiral organic molecules (e.g., proline, imidazolidinones) Natural or engineered proteins (e.g., ketoreductases, lipases)
Reaction Conditions Typically mild, often in organic solvents Mild (physiological temperature and pressure), primarily in aqueous media nih.gov
Stereoselectivity Generally high to excellent Often near-perfect enantioselectivity
Substrate Scope Broad, benefits from catalyst design and modification nih.gov Can be limited by the enzyme's natural substrate specificity

| Key Applications | Asymmetric C-C bond formation, cyclizations, conjugat | Chiral reductions, oxidations, hydrolytic kinetic resolutions |

Photocatalysis and electrocatalysis utilize light and electrical energy, respectively, to drive chemical reactions. These methods provide unique reactivity patterns that are often inaccessible through traditional thermal methods, making them valuable for the synthesis of complex structures like fused ring systems.

Visible-light photocatalysis has emerged as a powerful tool for forging C-C and C-X bonds under exceptionally mild conditions. nih.gov This technology relies on photocatalysts that absorb light to promote single electron transfer (SET) or energy transfer (ET) processes. nih.gov For the construction of the this compound skeleton, photocatalysis could enable novel radical-mediated cyclization strategies or cross-coupling reactions to introduce substituents onto the bicyclic core.

Electrocatalysis offers a reagent-free method for oxidation and reduction reactions, where the electron is the primary "reagent." This approach can enhance safety and sustainability by avoiding the use of stoichiometric chemical oxidants or reductants. In the context of thienocyclopentanone synthesis, electrocatalysis could be applied to intramolecular cyclizations, cross-coupling reactions, or the generation of reactive intermediates under controlled conditions.

Green Chemistry Principles in the Synthesis of Thienocyclopentanones

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. nih.gov Its principles are integral to developing sustainable and environmentally responsible synthetic routes to compounds like this compound.

Organic solvents constitute a significant portion of the waste generated in chemical synthesis. scienceopen.com Reducing or eliminating their use is a key goal of green chemistry.

Solvent-free reactions , also known as solid-state or neat reactions, are conducted without any solvent. researchgate.netrsc.org Reactants are often mixed by grinding (mechanochemistry), which can lead to shorter reaction times, higher yields, and simplified workup procedures. dergipark.org.tr This approach is particularly attractive for industrial applications where large volumes of solvent waste pose economic and environmental challenges. researchgate.net

When a solvent is necessary, sustainable solvent alternatives are preferred. Green solvents are chosen based on their low toxicity, biodegradability, and derivation from renewable resources. Water is an ideal green solvent, though the low solubility of many organic compounds can be a limitation. dergipark.org.tr Other alternatives include supercritical fluids (like CO2) and bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). Solvent selection guides, such as those developed by pharmaceutical companies, provide a framework for choosing less hazardous and more environmentally benign solvents. scienceopen.com

Table 2: Examples of Sustainable Solvent Alternatives

Conventional Solvent Green Alternative(s) Key Advantages of Alternative
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources, higher boiling point
N,N-Dimethylformamide (DMF) Cyclopentyl methyl ether (CPME) Low peroxide formation, high hydrolytic stability
Toluene (B28343) p-Cymene Bio-based, higher boiling point

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govnumberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all substances produced in the reaction. numberanalytics.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wjpps.comjocpr.com

To maximize atom economy in the synthesis of this compound, synthetic routes should prioritize reaction types that are inherently atom-economical. These include:

Addition Reactions: All reactant atoms are incorporated into the product.

Cycloaddition Reactions (e.g., Diels-Alder): These reactions form cyclic products with 100% atom economy. jocpr.com

Rearrangement Reactions: Isomerizations are perfectly atom-economical. nih.gov

In contrast, reactions like the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste, are considered atom-uneconomical. rsc.org The focus on atom economy encourages chemists to design synthetic pathways that are not only elegant but also inherently less wasteful. wjpps.com

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry , or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. researchgate.net This technology offers numerous advantages over traditional batch processing, particularly for scaling up the synthesis of fine chemicals and pharmaceuticals. almacgroup.comresearchgate.net

Key benefits of flow chemistry for synthesizing compounds like this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which is crucial for highly exothermic or fast reactions. almacgroup.com

Improved Safety: Hazardous or unstable intermediates can be generated and consumed in situ without accumulating in large quantities, significantly reducing operational risk. researchgate.net

Scalability: Scaling up a reaction is achieved by running the process for a longer duration or by "numbering up" (using multiple reactors in parallel), rather than using larger, more hazardous vessels. almacgroup.com

Integration and Automation: Multi-step synthetic sequences can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates, thereby saving time and resources. nih.gov

A continuous-flow approach could be designed for the cyclization step in the synthesis of the thienocyclopentanone core, allowing for rapid optimization of reaction conditions (temperature, pressure, residence time) and providing a seamless path from laboratory-scale discovery to industrial-scale production. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Processing

Parameter Batch Processing Continuous Flow Processing
Operation Reactants are loaded, reacted, and then product is discharged Reactants are continuously fed; product is continuously collected
Heat Transfer Limited by surface area of the vessel Excellent due to high surface-area-to-volume ratio almacgroup.com
Mixing Can be inefficient, leading to local concentration/temperature gradients Highly efficient (micromixing) almacgroup.com
Safety Risk of thermal runaway; accumulation of hazardous materials Inherently safer; small reaction volumes; unstable intermediates used immediately researchgate.net
Scalability Requires larger vessels; can be challenging and costly Achieved by longer run times or parallelization ("numbering up") almacgroup.com

| Process Control | Manual or semi-automated | Fully automated with integrated process analytical technology (PAT) |

Scaling-Up Methodologies for this compound Synthesis

The industrial synthesis of this compound can be logically approached via the Paal-Knorr reaction, a cornerstone in the synthesis of thiophene (B33073) derivatives. wikipedia.orgrgmcet.edu.inorganic-chemistry.org This methodology requires a suitable 1,4-dicarbonyl precursor, which upon reaction with a sulfurizing agent, cyclizes to form the desired fused thiophene ring system.

Proposed Synthetic Pathway

A feasible synthetic route commences with the preparation of a 1,4-dicarbonyl compound, specifically a derivative of cyclopentane (B165970) possessing two appropriately positioned carbonyl functionalities. A suitable precursor for the synthesis of this compound is 2-(2-oxocyclopentyl)acetaldehyde . This precursor can then be subjected to the Paal-Knorr cyclization.

Step 1: Synthesis of the 1,4-Dicarbonyl Precursor

The industrial-scale synthesis of 2-(2-oxocyclopentyl)acetaldehyde is a critical initial step. While multiple laboratory methods could be envisioned, a scalable approach might involve the aldol condensation of cyclopentanone with a protected glyoxal (B1671930) equivalent, followed by deprotection.

Step 2: Paal-Knorr Thiophene Synthesis

The core of the scale-up methodology lies in the efficient execution of the Paal-Knorr reaction. This involves the reaction of the 1,4-dicarbonyl precursor with a suitable sulfurizing agent. Common reagents for this transformation include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. wikipedia.orgorganic-chemistry.orgnih.gov

Reaction Step Reactants Reagents/Conditions Product

| Paal-Knorr Cyclization | 2-(2-oxocyclopentyl)acetaldehyde | 1. Lawesson's Reagent or P₄S₁₀ 2. Inert, high-boiling solvent (e.g., toluene, xylene) 3. Elevated temperature | this compound |

Key Scaling-Up Considerations

Transitioning this synthesis from the laboratory to an industrial setting introduces several challenges that must be methodically addressed.

Reagent Selection and Handling:

Sulfurizing Agents: While effective, both phosphorus pentasulfide and Lawesson's reagent present handling challenges on a large scale. They are solids that need to be charged into reactors, which can generate dust. More critically, these reactions often produce toxic and odorous hydrogen sulfide (B99878) (H₂S) gas as a byproduct. deloachindustries.comosha.gov Industrial processes must incorporate robust scrubbing systems to manage H₂S emissions. wateralliance.nl Alternative, less hazardous sulfur sources are an active area of research.

Solvent Choice: The selection of an appropriate solvent is crucial for reaction efficiency, product isolation, and environmental impact. High-boiling aromatic hydrocarbons like toluene or xylene are often used to facilitate the reaction at the required temperatures. researchgate.net Solvent recovery and recycling are essential for economic and environmental sustainability on an industrial scale. rsc.org Deep eutectic solvents have also been explored as environmentally benign alternatives for Paal-Knorr reactions, though their industrial application is still emerging. bohrium.comcapes.gov.br

Process Parameters and Control:

Temperature Control: The Paal-Knorr reaction is typically endothermic, requiring significant energy input to drive the reaction to completion. However, the potential for exothermic side reactions or decomposition at elevated temperatures necessitates precise temperature control. fluorostore.com Large-scale reactors must have efficient heat transfer systems to maintain the desired reaction temperature and prevent thermal runaways. acs.orgmdpi.comnumberanalytics.commt.com

Reaction Kinetics and Residence Time: Understanding the reaction kinetics is vital for optimizing reactor size and throughput. Continuous flow reactors could offer advantages over traditional batch reactors by providing better temperature control, improved safety, and potentially higher yields.

Material of Construction: The corrosive nature of the reagents and byproducts, particularly in the presence of trace moisture, requires careful selection of reactor materials to prevent equipment degradation.

Downstream Processing and Purification:

Work-up and Product Isolation: Upon completion of the reaction, the crude product mixture will contain the desired this compound, unreacted starting materials, the sulfurizing agent's byproducts, and solvent. The initial work-up may involve quenching the reaction, followed by phase separation to remove water-soluble impurities.

Purification Techniques: Achieving the desired product purity on a large scale often involves multiple purification steps. Distillation is a common method for purifying liquid thiophene derivatives. justia.comgoogle.com Given the likely boiling point of the target molecule, vacuum distillation would be necessary to prevent thermal decomposition. Crystallization is another potential purification method, especially if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system. justia.com

Interactive Data Table: Key Parameters for Scaling-Up the Paal-Knorr Synthesis
Parameter Laboratory Scale Industrial Scale Key Challenges and Considerations
Batch Size Milligrams to grams Kilograms to tons Heat and mass transfer limitations, mixing efficiency.
Sulfurizing Agent Phosphorus pentasulfide, Lawesson's reagent Phosphorus pentasulfide, Lawesson's reagent (with engineering controls) Handling of solids, H₂S off-gas management. deloachindustries.comosha.gov
Solvent Toluene, Dioxane Toluene, Xylene Solvent recovery and recycling, environmental impact. researchgate.netrsc.org
Temperature Reflux 100-150 °C (process dependent) Precise temperature control, efficient heat exchange. fluorostore.comacs.org
Pressure Atmospheric Atmospheric or slight positive pressure Containment of volatile and hazardous materials.
Purification Flash chromatography Distillation (vacuum), Crystallization Throughput, solvent usage, energy consumption. justia.comgoogle.com

Future Research Directions and Unexplored Avenues for Hexahydro 1h Cyclopenta C Thiophen 5 One

Development of Novel and Highly Efficient Synthetic Routes to the Core Structure

The future development of hexahydro-1H-cyclopenta[c]thiophen-5-one as a versatile building block hinges on the establishment of efficient and robust synthetic pathways. Current methodologies for thiophene (B33073) synthesis, such as the Paal-Knorr or Gewald reactions, often require harsh conditions and may not be suitable for constructing the specific saturated and fused-ring system of the target molecule. derpharmachemica.com Future research should therefore focus on developing novel synthetic strategies that offer high yields, stereocontrol, and operational simplicity.

Key Avenues for Exploration:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a highly efficient route to the core structure. Designing a reaction that combines three or more starting materials in a single step would be an atom-economical approach to rapidly assemble molecular complexity. springerprofessional.de

Transition-Metal Catalyzed Cyclizations: The use of metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a powerful strategy for thiophene synthesis. mdpi.com Future work could adapt these methods, perhaps through intramolecular cycloisomerization or tandem reaction cascades starting from acyclic precursors, to construct the bicyclic framework with high stereoselectivity.

Asymmetric Catalysis: Given the presence of multiple stereocenters in the this compound core, developing enantioselective synthetic routes is a critical objective. The application of chiral catalysts, whether metal-based or organocatalytic, could enable the synthesis of specific stereoisomers, which is crucial for applications in medicinal chemistry.

Proposed Synthetic StrategyPotential AdvantagesKey Research Challenge
Multicomponent Reactions (MCRs)High efficiency, atom economy, rapid library generation.Identification of suitable starting materials and reaction conditions.
Metal-Catalyzed CyclizationsHigh regioselectivity and stereoselectivity, broad substrate scope.Catalyst design for the specific bicyclic system.
Asymmetric OrganocatalysisAccess to enantiopure compounds, metal-free conditions.Development of catalysts that control multiple stereocenters.

Exploration of Unconventional Reactivity Patterns and Derivatization Strategies

Understanding the reactivity of the this compound scaffold is paramount for its use as a building block. While the reactivity of aromatic thiophenes is well-documented, focusing on electrophilic substitution, the fully saturated carbocyclic portion and the thiophene sulfur atom's behavior in this fused system present new questions. pharmaguideline.comwikipedia.org

Future Research Focus:

C-H Functionalization: A significant area for exploration is the direct functionalization of C-H bonds. Modern catalytic methods, including those using transition metals, could enable the late-stage introduction of functional groups at various positions on the carbocyclic ring, bypassing the need for pre-functionalized substrates. nih.gov

Ketone Moiety Derivatization: The ketone at the 5-position is a key handle for derivatization. Future studies should explore a wide range of transformations beyond standard ketone chemistry, such as asymmetric reductions, aldol (B89426) condensations with diverse aldehydes, and the synthesis of spirocyclic derivatives. Investigating these reactions could yield a library of structurally diverse compounds. ui.ac.id

Ring-Opening and Rearrangement Reactions: Probing the stability of the bicyclic core under various conditions (e.g., with transition metals known to interact with sulfur) could uncover novel rearrangement or ring-opening reactions. researchgate.net Such transformations could lead to completely new molecular scaffolds that are not easily accessible through other means.

Advanced Computational Modeling for Structure-Reactivity Relationships and Design

Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules, thereby guiding experimental work. numberanalytics.com For a novel scaffold like this compound, in silico studies are not just beneficial but essential for accelerating its development.

Key Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the fundamental electronic properties of the molecule. acs.org This includes mapping the electron density distribution, determining the energies of frontier molecular orbitals (HOMO/LUMO), and predicting sites of reactivity for both electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed synthetic reactions or derivatizations. numberanalytics.com This would provide invaluable insight into reaction barriers, transition state geometries, and the feasibility of different chemical pathways, saving significant experimental resources.

Virtual Screening and Derivative Design: By establishing a baseline understanding of the core's structure-reactivity relationships, computational models can be used to design a virtual library of derivatives with tailored electronic and steric properties. rsc.org This approach can prioritize the synthesis of compounds with desired characteristics for specific applications.

Computational MethodResearch Application for this compoundPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and molecular orbitals.Prediction of reactive sites and spectroscopic properties.
Molecular Dynamics (MD)Simulation of conformational flexibility and solvent effects.Understanding of preferred 3D structures and dynamic behavior.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling interactions with biological macromolecules.Prediction of binding modes and affinities for drug design.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of research on this compound can be significantly accelerated by embracing emerging technologies in chemical synthesis and analysis. These technologies offer unprecedented control, efficiency, and insight into chemical processes.

Technological Integration Opportunities:

Continuous Flow Chemistry: The synthesis of the core structure and its subsequent derivatization could be transitioned to continuous flow systems. springerprofessional.denih.gov Flow chemistry provides superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability, making it ideal for optimizing reaction conditions and producing material on demand. mdpi.comuc.pt

Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under mild conditions. mdpi.com Investigating photoredox-catalyzed reactions, such as C-H functionalization or cross-coupling reactions, could unlock new avenues for derivatizing the this compound scaffold that are inaccessible with traditional thermal methods. nih.govacs.org

AI and Machine Learning in Synthesis Planning: As data on the synthesis and reactivity of this scaffold becomes available, machine learning algorithms could be trained to predict reaction outcomes and suggest novel, efficient synthetic routes. chemcopilot.comiscientific.org AI-powered retrosynthesis tools can analyze the complex structure and propose innovative disconnections, potentially revealing non-intuitive pathways. acs.orgsynthiaonline.comnih.gov

Advanced Spectroscopic and Crystallographic Analysis: A thorough characterization of the three-dimensional structure and conformational dynamics is essential. Advanced NMR techniques and single-crystal X-ray diffraction will be crucial for unambiguously determining the stereochemistry and preferred conformations of newly synthesized derivatives, providing a solid foundation for structure-activity relationship studies. mdpi.com

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation in chemistry and beyond.

Q & A

Q. What are the established synthetic routes for hexahydro-1H-cyclopenta[c]thiophen-5-one, and how can experimental parameters be optimized for reproducibility?

The compound is synthesized via alkylation of 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one using Grignard reagents (e.g., methyl magnesium bromide). Key parameters include reaction temperature (0–25°C), solvent choice (dry THF), and stoichiometric control of the Grignard reagent. Post-reaction quenching with aqueous NH₄Cl and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yield optimization (typically 60–75%) .

Q. How should researchers characterize the stereochemical and structural properties of this compound derivatives?

Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring conformations.
  • X-ray crystallography : Refinement via SHELXL (for small-molecule structures) or Mercury (for visualizing packing motifs and voids) ensures precise stereochemical assignment .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular formulas.

Q. What purification challenges arise during the synthesis of this compound, and how can they be mitigated?

Common issues include:

  • Byproduct formation : Due to over-alkylation or ring-opening side reactions. Use TLC monitoring and gradient elution during column chromatography.
  • Hygroscopic intermediates : Store derivatives under inert atmosphere (argon/nitrogen) and use anhydrous solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often stem from:

  • Grignard reagent purity : Use freshly distilled reagents or titrate for active magnesium content.
  • Reaction scalability : Small-scale reactions (≤5 mmol) may not translate linearly to larger batches due to exothermicity. Optimize cooling rates and stirring efficiency .
  • Cross-verification : Validate yields using independent methods (e.g., gravimetric analysis vs. NMR integration).

Q. What computational approaches are suitable for studying the stereoelectronic effects of substituents on the cyclopenta-thiophene core?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular dynamics simulations : Analyze ring puckering and substituent conformations in solvent environments.
  • Crystallographic data mining : Use Mercury’s "Materials Module" to compare packing motifs with analogous structures .

Q. How can researchers establish structure-property relationships for this compound in catalysis or materials science?

  • Electrochemical profiling : Cyclic voltammetry to assess redox activity of the thiophene ring.
  • Thermogravimetric analysis (TGA) : Determine thermal stability for applications in high-temperature environments.
  • Single-crystal conductivity measurements : Correlate π-stacking interactions (from X-ray data) with charge transport properties .

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

  • Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during alkylation.
  • Asymmetric catalysis : Employ Pd or Rh complexes with BINAP ligands for kinetic resolution .

Methodological and Data-Driven Insights

Q. How does the thiophene ring’s electronic nature influence reactivity in functionalization reactions?

Substituent Electronic Effect Observed Reactivity
Electron-donating (e.g., -OCH₃)Increases nucleophilicity at C4Faster alkylation but prone to over-reaction
Electron-withdrawing (e.g., -NO₂)Stabilizes transition state in Diels-Alder reactionsHigher regioselectivity in cycloadditions
Data derived from comparative kinetic studies of substituted analogs .

Q. What are the stability limits of this compound under varying pH and temperature conditions?

Condition Stability Outcome
pH < 2 (aqueous HCl)Rapid ring-opening to form thiol derivatives
pH 7–9 (buffered)Stable for >48 hours at 25°C
100°C (neat)Decomposition via retro-Diels-Alder pathway
Recommendation: Store at -20°C under inert gas for long-term stability .

Emerging Research Directions

Q. How can heterocyclic analogs of this compound be designed for enhanced bioactivity?

Replace the thiophene ring with pyrrole or furan and evaluate:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria.
  • Cytotoxicity : MTT assays on human cell lines .

Q. What role does the cyclopenta-thiophene scaffold play in supramolecular chemistry?

Study host-guest interactions using:

  • Cucurbituril inclusion complexes : NMR titration to determine binding constants.
  • Co-crystallization with fullerenes : X-ray analysis of charge-transfer complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.